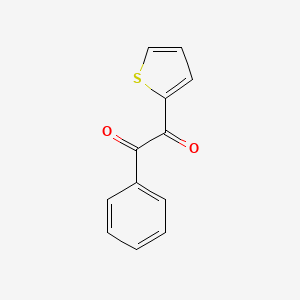

1-Phenyl-2-thiophen-2-ylethane-1,2-dione

Description

1-Phenyl-2-thiophen-2-ylethane-1,2-dione is an organic compound with the molecular formula C12H8O2S It is characterized by the presence of a phenyl group and a thiophene ring, both attached to an ethanedione backbone

Propriétés

IUPAC Name |

1-phenyl-2-thiophen-2-ylethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2S/c13-11(9-5-2-1-3-6-9)12(14)10-7-4-8-15-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKPGGCWIIXZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-thiophen-2-ylethane-1,2-dione can be synthesized through several methods. One common approach involves the condensation reaction between a phenyl-substituted ketone and a thiophene derivative under acidic or basic conditions. The reaction typically requires a catalyst such as aluminum chloride or sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 1-Phenyl-2-thiophen-2-ylethane-1,2-dione often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to improve yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenyl-2-thiophen-2-ylethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, thiols.

Substitution: Substituted phenyl or thiophene derivatives.

Applications De Recherche Scientifique

1-Phenyl-2-thiophen-2-ylethane-1,2-dione has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Phenyl-2-thiophen-2-ylethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparaison Avec Des Composés Similaires

Conclusion

1-Phenyl-2-thiophen-2-ylethane-1,2-dione is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important building block in organic synthesis and a promising candidate for further exploration in various fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-phenyl-2-thiophen-2-ylethane-1,2-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation of precursor diketones. For example, solvent-free oxidation of 1-phenyl-2-thiophen-2-ylethanol using mild oxidizing agents (e.g., IBX in DMSO) minimizes side reactions and improves yields (~65–75%) . Kinetic studies (e.g., monitoring via TLC or in situ FTIR) are recommended to optimize reaction time and temperature.

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers or confirm diketone functionality?

- Methodological Answer :

- ¹H NMR : The absence of proton signals near the carbonyl groups (δ 0–3 ppm) confirms diketone formation. Aromatic protons from phenyl (δ 7.2–7.8 ppm) and thiophene (δ 7.0–7.5 ppm) rings should integrate to 5H and 3H, respectively .

- IR : Strong carbonyl stretches at ~1700–1750 cm⁻¹ (split due to conjugation with thiophene) and thiophene C–S stretches at ~600–700 cm⁻¹ .

Q. What purification strategies are effective for removing thiophene-based byproducts?

- Methodological Answer : Column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate 8:2 to 6:4) effectively separates polar byproducts. Recrystallization from ethanol/water (1:1) enhances purity (>95%) by leveraging differential solubility of diketones vs. thiophene derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries or intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELX for refinement ) reveals precise bond angles and packing motifs. For example, Mercury CSD 2.0 can analyze π-stacking between phenyl and thiophene rings or hydrogen-bonding networks involving carbonyl groups . Discrepancies in torsion angles (e.g., thiophene vs. phenyl ring planarity) may arise from solvent effects during crystallization.

Q. What computational methods predict electronic properties relevant to material science applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, highlighting charge-transfer potential. For instance, the thiophene sulfur’s electron-rich nature lowers the LUMO energy (~2.8 eV), suggesting utility in organic semiconductors. Polarizable continuum models (PCM) assess solvatochromic effects .

Q. How do structural modifications (e.g., substituents on phenyl/thiophene) alter biological activity, and what assays validate these effects?

- Methodological Answer :

- Synthesis : Introduce electron-withdrawing groups (e.g., –NO₂) to the phenyl ring via Friedel-Crafts acylation.

- Biological Testing : Use in vitro antioxidant assays (DPPH radical scavenging, IC₅₀ comparison) or enzyme inhibition studies (e.g., COX-2 via fluorescence quenching).

- SAR Analysis : Correlate logP values (from HPLC) with membrane permeability trends .

Q. What strategies address contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Dose-Response Curves : Test concentrations from 1–100 µM to identify threshold effects.

- Mechanistic Probes : Use ROS-sensitive dyes (e.g., DCFH-DA) in cell-based assays to differentiate antioxidant/pro-oxidant behavior.

- Structural Validation : Confirm compound stability under assay conditions via LC-MS to rule out degradation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.